![molecular formula C16H17NO3 B2904055 methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}benzoate CAS No. 1797739-38-8](/img/structure/B2904055.png)
methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((1R,5S)-8-azabicyclo[321]oct-2-ene-8-carbonyl)benzoate is a complex organic compound characterized by its bicyclic structure
Wirkmechanismus
Target of Action
The primary target of “methyl 4-{8-azabicyclo[32It’s worth noting that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of “methyl 4-{8-azabicyclo[32Compounds with similar structures, such as tropane alkaloids, have been shown to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
The specific biochemical pathways affected by “methyl 4-{8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to interact with various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “methyl 4-{8-azabicyclo[32The molecular weight of a similar compound, 8-azabicyclo[321]octan-3-ol, 8-methyl-, endo-, is 1412108 , which could potentially influence its pharmacokinetic properties.
Result of Action
The specific molecular and cellular effects of “methyl 4-{8-azabicyclo[32Compounds with similar structures, such as tropane alkaloids, have been shown to have a wide array of biological activities .
Vorbereitungsmethoden
The synthesis of methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}benzoate involves several steps. One common method includes the reaction of a suitable bicyclic precursor with benzoic acid derivatives under specific conditions. The reaction typically requires a catalyst and may involve steps such as cycloaddition and esterification. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Methyl 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include halides and amines.
Wissenschaftliche Forschungsanwendungen
Methyl 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzoate can be compared with other bicyclic compounds, such as:
Bicyclo[2.1.1]hexane: Known for its use in medicinal chemistry, this compound has a different ring structure and chemical properties.
Bicyclo[3.3.0]octane: This compound is characterized by its highly strained ring system and is used in the synthesis of natural products.
Bicyclo[3.2.1]oct-2-ene: Similar in structure but with different functional groups, leading to distinct chemical behavior and applications.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of bicyclic structures in chemistry.
Eigenschaften
IUPAC Name |
methyl 4-(8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-20-16(19)12-7-5-11(6-8-12)15(18)17-13-3-2-4-14(17)10-9-13/h2-3,5-8,13-14H,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDKZDQRAVKSQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2C3CCC2C=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
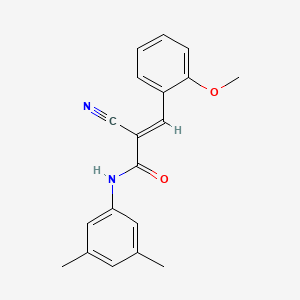
![N-(1-((5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-2-methylpropan-2-yl)benzenesulfonamide](/img/structure/B2903974.png)
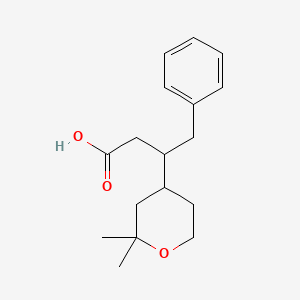
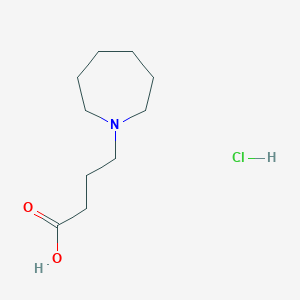
![(S)-1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2903979.png)
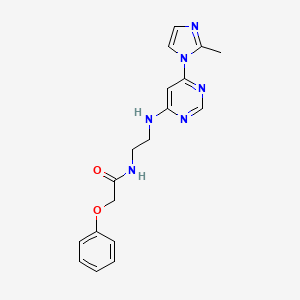
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2903981.png)
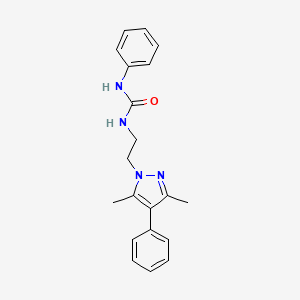
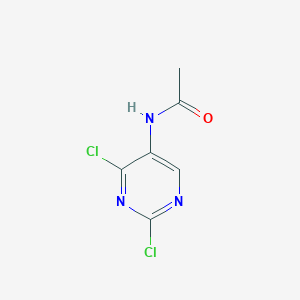
![N-(4-acetamidophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2903986.png)
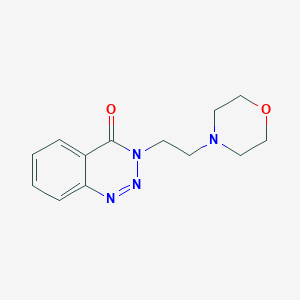
![4-{[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2903990.png)
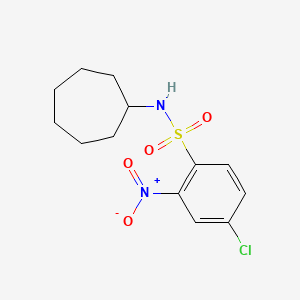
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2903995.png)
